molecular formula C5H11NO3 B128967 tert-Butyl N-hydroxycarbamate CAS No. 36016-38-3

tert-Butyl N-hydroxycarbamate

Cat. No.: B128967
CAS No.: 36016-38-3
M. Wt: 133.15 g/mol
InChI Key: DRDVJQOGFWAVLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl N-Hydroxycarbamate, also known as N-Boc-Hydroxylamine, is a versatile compound used in various chemical reactions It is known to be a reagent for the synthesis of hydroxylamine derivatives .

Mode of Action

The compound interacts with its targets through chemical reactions. It has been reported to be useful in the generation of t-Boc–N=O, which is used as a Diels Alder dienophile . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the targets.

Biochemical Pathways

Given its role in the synthesis of hydroxylamine derivatives , it can be inferred that it may be involved in various biochemical pathways where these derivatives play a role.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of its use as a reagent in chemical synthesis, its action results in the formation of new compounds, such as hydroxylamine derivatives .

Preparation Methods

tert-Butyl N-hydroxycarbamate can be synthesized using several methods. One common synthetic route involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction typically takes place in an organic solvent such as hexane, and the product is purified by recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

tert-Butyl N-hydroxycarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the preparation of aziridines through the cycloaddition of azides with nitroso Diels-Alder adducts . The compound can also participate in hydrogen bonding, forming interesting patterns in the solid state . Major products formed from these reactions include aziridines and other nitrogen-containing compounds.

Comparison with Similar Compounds

tert-Butyl N-hydroxycarbamate is similar to other N-acylhydroxylamines, such as N-pivaloylhydroxylamine and tert-butyl carbamate . These compounds share similar functional groups and can form hydrogen bonds in the solid state. this compound is unique in its ability to generate t-Boc–N=O for use as a Diels Alder dienophile . This property makes it particularly useful in synthetic chemistry.

Similar compounds include:

Properties

IUPAC Name

tert-butyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDVJQOGFWAVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189587
Record name tert-Butyl N-hydroxycarbamate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36016-38-3
Record name tert-Butyl N-hydroxycarbamate
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Record name tert-Butyl N-hydroxycarbamate
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Record name TERT-BUTYL N-HYDROXYCARBAMATE
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Synthesis routes and methods I

Procedure details

Boc anhydride (5.91 g, 0.026 mole) was added in one portion to a stirred solution of amino alcohol in anhydrous DCM (150 mL), and the reaction mixture stirred at ambient temperature under argon for 4.5 h. Water (200 mL) was added to the reaction mixture and the organic layer separated. The organic layer was washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated to give N-boc amino alcohol as a colorless liquid that became a colorless glass upon standing. The material was used without further purification. Yield: 9.0 g (quantitative); LCMS: (+) ESI: m/z=368 [M+Na]+.
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of amino alcohol from Step 3 (2.60 g, 5.81 mmol) in DCM (60 mL) was added triethylamine (1.60 mL, 12.0 mmol) followed by tert-butyldicarbonate (1.50 g, 6.88 mmol) and the reaction was stirred overnight at RT. The final mixture was concentrated and purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 80:20 to 20:80) to provide 2.80 g (88%) of Boc-amino alcohol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tert-butyldicarbonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A solution of 15a (9.85 g, 69.8 mmol) and t-butyldicarbonate (18.3 g, 83.8 mmol) in 50 mL of MeOH was placed in a Parr bottle with 20% Pd(OH)2 (2.0 g) and hydrogenated under 50 psi of H2 overnight. The reaction mixture was filtered through a sintered glass funnel and concentrated on a rotary evaporator. The residue was triturated with ether and the solid was collected and dried to give 3.64 g (24% yield) of Boc-amino alcohol 15b.
Name
15a
Quantity
9.85 g
Type
reactant
Reaction Step One
Name
t-butyldicarbonate
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Yield
24%

Synthesis routes and methods IV

Procedure details

A solution of 2,5-dihydrofuran (3.0 g, 42.8 mmol) was dissolved in 200 mL CH2Cl2 and treated with m-chloroperbenzoic acid (26.0 g, 145 mmol). The reaction was stirred at rt overnight and then extracted from 1 n NaOH with CH2Cl2×3. The combined organic extracts were dried over MgSO4, filtered, and concentrated on a rotary evaporator to give 3.0 g (81% yield) of the furan epoxide 18a which was used without further purification. (18b) A mixture of compound 18a (3.0 g, 34.8 mmol), sodium azide (3.25 g, 50 mmol), and ammonium chloride (2.7 g, 50 mmol) in 15 mL of water and 15 mL of MeOH was refluxed overnight. The reaction mixture was cooled, filtered through a sintered glass funnel and concentrated on a rotary evaporator. The crude residue was carried to the next step without purification. (18c) A solution of 18b and t-butyldicarbonate (7.6 g, 35 mmol) in 50 mL of EtOAc was placed in a Parr bottle with 10% Pd/C (300 mg) and hydrogenated under 50 psi of H2 overnight. The reaction mixture was filtered through Celite in a sintered glass funnel and concentrated on a rotary evaporator. The residue was purified by silica gel chromatography to give 1.5 g (21% yield) of Boc-amino alcohol 18c. (18d) Boc-amino alcohol 18c (1.0 g, 5.0 mmol) was dissolved in 50 mL CH2Cl2, treated with Dess-Martin periodinane (5.0 g, 11.8 mmol) and stirred for 3 hr. The reaction mixture was partitioned between DCM and 1N NaOH, separated, and the organic layer was dried over MgSO4, filtered, and concentrated by rotary evaporator. The residue was taken to the next step without purification. (18e) Ketone 18d was dissolved in 50 mL 2:1 EtOH/water and treated with ammonium carbonate (4.8 g, 50 mmol) and potassium cyanide (657 mg, 10 mmol). The reaction was heated in a 65° C. oil bath for 24 hr. The EtOH was removed by rotary evaporator, the residue was extracted from dil. HCl with 3×EtOAc. The combined organic extracts were dried over MgSO4, filtered, and concentrated to give the crude hydantoin. MS found: (M+H)+=284. (18f) Compound 18e (202 mg, 0.74 mmol) was stirred for 1 hr in TFA/CH2Cl2 (1:1, 5 mL) and concentrated on a rotary evaporator to give 128 mg (100% yield) of the amine 18f which was taken to the next step without purification. (18g) A solution of 18f (128 mg, 0.74 mmol) was dissolved in 10 mL DMSO and treated with triethylamine (0.6 mL, 4.3 mmol), BOP (500 mg, 1.1 mmol), 4-[(2-methyl-4-quinolinyl)methoxy]benzoic acid (322 mg, 1.1 mmol). The reaction was stirred overnight and then extracted from sat KH2PO4 with EtOAc×3. The combined organic extracts were dried over MgSO4, filtered, concentrated on a rotary evaporator and purified by reverse-phase HPLC to give 85 mg of the product as a TFA salt (20% yield). MS found: (M+H)+=447.
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
[Compound]
Name
( 18b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 18a
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
t-butyldicarbonate
Quantity
7.6 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
21%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-hydroxycarbamate
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tert-Butyl N-hydroxycarbamate
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tert-Butyl N-hydroxycarbamate
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tert-Butyl N-hydroxycarbamate
Reactant of Route 6
tert-Butyl N-hydroxycarbamate
Customer
Q & A

Q1: What is the structure of tert-Butyl N-hydroxycarbamate and what are its key physical properties?

A1: this compound, also known as N-Boc-hydroxylamine, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. [] Its structure features a tert-butyl carbamate group (Boc) attached to the nitrogen atom of hydroxylamine. This compound typically appears as a colorless or beige crystalline solid. [] The X-ray structure reveals ribbons formed by hydrogen bonding between C=O and H-N and cross-linked by C=O···H–O hydrogen bonds. []

Q2: Can you describe a typical synthesis method for this compound?

A3: A common synthesis involves reacting hydroxylamine hydrochloride with a base like sodium or potassium carbonate in a diethyl ether and water mixture. [] tert-Butyl dicarbonate is then added dropwise at 0°C, and the reaction proceeds at room temperature. [] The product is obtained by filtration, evaporation, and crystallization from cyclohexane or a cyclohexane/toluene mixture. []

Q3: How is this compound used in the synthesis of O-substituted hydroxylamines?

A4: this compound acts as a versatile precursor to O-substituted hydroxylamines. [] This is achieved by O-alkylation of the compound with methanesulfonates of the desired alcohols. [] Subsequent acidic N-deprotection removes the Boc group, yielding the desired O-substituted hydroxylamine. []

Q4: How does this compound participate in Diels-Alder reactions?

A5: this compound can be converted into tert-butyl nitrosoformate, a reactive dienophile. [] This conversion is often achieved via vanadium-catalyzed oxidation using alkyl hydroperoxides. [] The generated tert-butyl nitrosoformate can then participate in Diels-Alder reactions with various dienes, forming functionalized 3,6-dihydro-2H-1,2-oxazines. []

Q5: Can this compound be used to synthesize spironoraristeromycin?

A6: Yes, this compound plays a crucial role in the diastereoselective synthesis of spironoraristeromycin. [] It reacts with an N-Cbz-protected spirocyclic diene via an acylnitroso Diels-Alder reaction to yield a key spirocycloadduct. [] This intermediate is then further elaborated to afford the target spironoraristeromycin. []

Q6: How does this compound function as an N-(Boc)-protected nitrone equivalent?

A7: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily synthesized from this compound, serve as N-(Boc)-protected nitrone equivalents. [] Upon reaction with organometallic reagents, these compounds afford valuable N-(Boc)hydroxylamines. [] This approach highlights the versatility of this compound as a building block in organic synthesis. []

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